molecular formula C24H21FN2O4 B14985824 5-(4-ethoxyphenyl)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14985824
M. Wt: 420.4 g/mol
InChI Key: VCUHZZNSNOYVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-ETHOXYPHENYL)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a diverse array of functional groups, including an oxazole ring, an ethoxyphenyl group, a fluorophenyl group, and a furan ring

Preparation Methods

The synthesis of 5-(4-ETHOXYPHENYL)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethoxyphenyl group: This step may involve electrophilic aromatic substitution or other suitable methods.

    Attachment of the fluorophenyl and furan groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-(4-ETHOXYPHENYL)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-ETHOXYPHENYL)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 5-(4-ETHOXYPHENYL)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 5-(4-ETHOXYPHENYL)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE include other oxazole derivatives with different substituents These compounds may share some chemical properties but differ in their biological activity and applications

Properties

Molecular Formula

C24H21FN2O4

Molecular Weight

420.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H21FN2O4/c1-2-29-20-10-8-18(9-11-20)23-14-22(26-31-23)24(28)27(16-21-7-4-12-30-21)15-17-5-3-6-19(25)13-17/h3-14H,2,15-16H2,1H3

InChI Key

VCUHZZNSNOYVHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC(=CC=C3)F)CC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.